
RIP1 kinase inhibitor 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RIP1 kinase inhibitor 8 is a compound that targets receptor-interacting protein kinase 1 (RIPK1), a crucial mediator in the programmed necrosis pathway. This pathway is involved in various diseases, including stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and certain cancers . This compound is designed to inhibit the activity of RIPK1, thereby modulating inflammation and cell death processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RIP1 kinase inhibitor 8 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Common reagents used in these reactions include halogenated compounds, alkylating agents, and various catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions
RIP1 kinase inhibitor 8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
RIP1 kinase inhibitor 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of RIPK1 in various chemical reactions and pathways.
Biology: Employed in cell culture studies to investigate the effects of RIPK1 inhibition on cell death and inflammation.
Medicine: Explored as a potential therapeutic agent for diseases such as rheumatoid arthritis, amyotrophic lateral sclerosis, and Alzheimer’s disease
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK1.
Mécanisme D'action
RIP1 kinase inhibitor 8 exerts its effects by binding to the kinase domain of RIPK1, thereby preventing its activation. This inhibition blocks the downstream signaling pathways involved in inflammation and cell death. The molecular targets of this compound include the necrosome complex and various pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor that prevents necroptosis by blocking RIPK1 activation.
GSK2982772: A clinical-stage RIPK1 inhibitor evaluated for its efficacy in treating rheumatoid arthritis.
GNE684: A RIPK1 inhibitor used in preclinical models to protect against gastrointestinal damage.
Uniqueness
RIP1 kinase inhibitor 8 is unique in its specific binding affinity and selectivity for RIPK1. Unlike other inhibitors, it may offer distinct advantages in terms of potency, safety, and therapeutic efficacy. Its unique chemical structure allows for targeted inhibition of RIPK1 without affecting other kinases, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C18H19F2N5O2 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C18H19F2N5O2/c1-11-22-23-18(27-11)24-6-3-12(4-7-24)17(26)25-16(2-5-21-25)13-8-14(19)10-15(20)9-13/h5,8-10,12,16H,2-4,6-7H2,1H3/t16-/m0/s1 |
Clé InChI |
XNZJMXBRWHMCOG-INIZCTEOSA-N |
SMILES isomérique |
CC1=NN=C(O1)N2CCC(CC2)C(=O)N3[C@@H](CC=N3)C4=CC(=CC(=C4)F)F |
SMILES canonique |
CC1=NN=C(O1)N2CCC(CC2)C(=O)N3C(CC=N3)C4=CC(=CC(=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
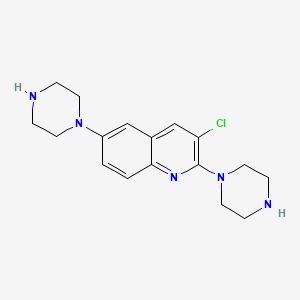
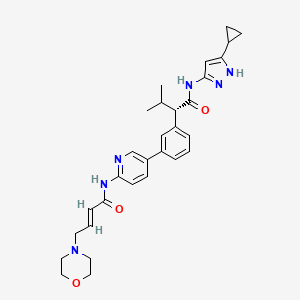
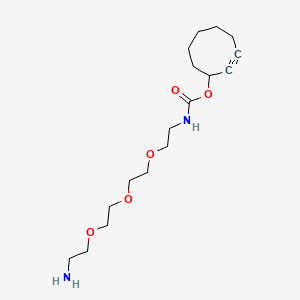
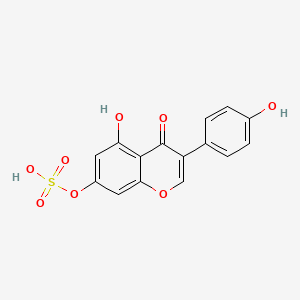
![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
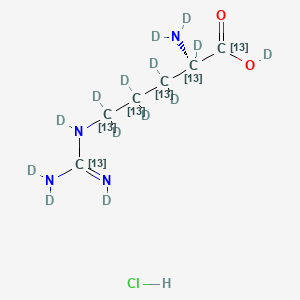
![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
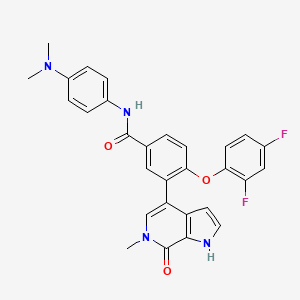
![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
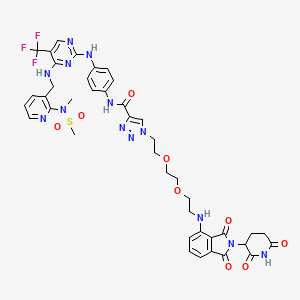
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
